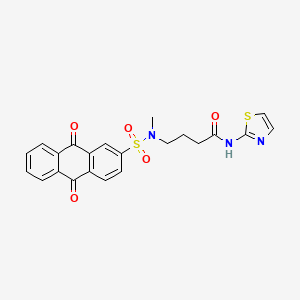

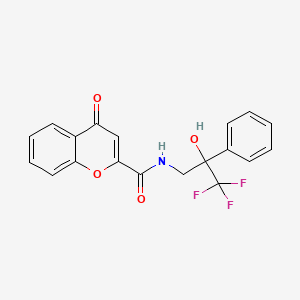

![molecular formula C24H23N5OS B2977983 4-(((1-异丙基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代)甲基)-5-甲基-2-(对甲苯基)恶唑 CAS No. 1030120-53-6](/img/structure/B2977983.png)

4-(((1-异丙基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代)甲基)-5-甲基-2-(对甲苯基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has been carried out in various studies .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using 1H NMR spectra. For example, the 1H NMR spectra of isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further studies are needed to fully understand the chemical reactions involved in the synthesis of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole”.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR, 1H NMR, and mass spectral data followed by elemental analysis . More specific information about the physical and chemical properties of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is not available in the retrieved papers.科学研究应用

Pharmaceutical Research

Oxazole derivatives are known for their wide spectrum of biological activities, which makes them valuable in pharmaceutical research for drug discovery and development. They are often synthesized and screened for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Agricultural Chemistry

In the field of agricultural chemistry, oxazoles have shown rapid progress in the discovery of new pesticides. They serve as scaffolding structures or bridging chains to connect different reactive groups, leading to the development of fungicides, insecticides, and acaricides .

未来方向

作用机制

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This process plays a major role in the growth and development of cancerous cells .

Mode of Action

The compound acts as an inhibitor of VEGFR-2 . By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth . The compound’s cytotoxic activities have been evaluated against two human cancer cell lines, MCF-7 and HepG2 . The results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .

Biochemical Pathways

The compound affects the angiogenesis pathway by inhibiting VEGFR-2 . This results in the suppression of tumor growth, as angiogenesis is a critical process that affects the development and growth of cancerous cells . Current evidence suggests that the growth of primary tumors and their subsequent metastasis are angiogenesis-dependent processes .

Pharmacokinetics

These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of VEGFR-2, leading to the suppression of tumor growth . In terms of cellular effects, the compound has shown cytotoxic effects against two human cancer cell lines, MCF-7 and HepG2 .

属性

IUPAC Name |

5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWOUVFFKJRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977900.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2977904.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl acetate](/img/structure/B2977905.png)

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)